molecular formula C12H14N4OS B14911007 4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide

4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide

Cat. No.: B14911007
M. Wt: 262.33 g/mol
InChI Key: ANVFUQMZTGRCII-UHFFFAOYSA-N
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Description

4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide is a chemical compound that features a phenylthio group attached to a butanamide backbone, with a triazole ring as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide typically involves the reaction of a phenylthio-substituted intermediate with a triazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce various triazoline derivatives .

Mechanism of Action

The mechanism of action of 4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby disrupting the associated biological pathway. The phenylthio and triazole groups play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylthio and triazole groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

4-phenylsulfanyl-N-(1H-1,2,4-triazol-5-yl)butanamide

InChI

InChI=1S/C12H14N4OS/c17-11(15-12-13-9-14-16-12)7-4-8-18-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,13,14,15,16,17)

InChI Key

ANVFUQMZTGRCII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=NC=NN2

Origin of Product

United States

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